Lisinopril dihydrate

Übersicht

Beschreibung

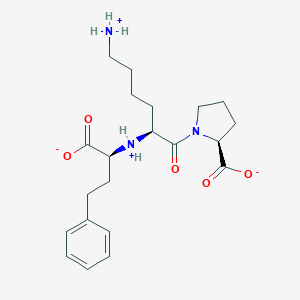

Lisinopril dihydrate, chemically designated as (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate, is a long-acting angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and heart failure . Its commercial form exists as a stable dihydrate crystal, with anhydrous and monohydrate forms being metastable . The dihydrate form dominates pharmaceutical formulations due to superior thermodynamic stability and predictable dissolution properties .

Key physicochemical properties include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lisinopril is synthesized through a series of chemical reactions. The preparation method involves the condensation of N2-(1-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine with L-proline under the activation of N-hydroxysuccinimide and dicyclohexylcarbodiimide. The trifluoroacetyl and ethyl ester protecting groups are then removed by hydrolysis to obtain lisinopril .

Industrial Production Methods

The industrial production of lisinopril follows a similar synthetic route with optimized reaction conditions to ensure high yield and purity. The process involves the use of specific reagents and solvents to facilitate the reactions and purification steps to isolate the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Lisinopril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lisinopril kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Lisinopril verändern.

Substitution: Lisinopril kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

Lisinopril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Lisinopril wird als Referenzverbindung in der analytischen Chemie zur Entwicklung neuer analytischer Methoden verwendet.

Biologie: Es wird in Studien verwendet, die die Auswirkungen von Angiotensin-Converting-Enzym-Hemmern auf zelluläre Prozesse untersuchen.

Medizin: Lisinopril wird umfassend auf seine therapeutischen Wirkungen bei der Behandlung von Bluthochdruck, Herzinsuffizienz und diabetischer Nephropathie untersucht.

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung neuer Formulierungen und Arzneimittelverabreichungssysteme verwendet

Wirkmechanismus

Lisinopril übt seine Wirkungen aus, indem es das Angiotensin-Converting-Enzym hemmt, wodurch die Umwandlung von Angiotensin I zu Angiotensin II verhindert wird. Diese Wirkung reduziert den Angiotensin-II-Spiegel, was zu Vasodilatation und einem niedrigeren Blutdruck führt. Zusätzlich tragen erhöhte Bradykinin-Spiegel zu den vasodilatierenden Wirkungen bei .

Wirkmechanismus

Lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme, which prevents the conversion of angiotensin I to angiotensin II. This action reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, increased levels of bradykinin contribute to the vasodilating effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystalline Properties

Lisinopril dihydrate is structurally distinct from other ACE inhibitors due to its lysine moiety and dihydrate configuration. Comparisons include:

Dehydration Behavior: this compound undergoes a two-step dehydration (dihydrate → monohydrate → anhydrous) upon heating, while hydration of the anhydrous form directly reforms the dihydrate . This contrasts with fluvastatin sodium monohydrate, which transitions between multiple solvates without direct rehydration pathways .

Analytical Methods and Solubility

This compound’s high water solubility enables versatile quantification methods compared to less soluble analogs:

Dissolution Rates :

- Lisinopril anhydrous: 1.5× faster intrinsic dissolution than dihydrate .

- Enalapril : Slower dissolution due to prodrug conversion lag .

Pharmacokinetics and Dosage

Formulation and Combination Therapies

This compound is frequently combined with hydrochlorothiazide or amlodipine in fixed-dose tablets (e.g., VITOPRIL PLUS ). Its compatibility with hydrophilic polymers (e.g., polyvinylpyrrolidone) enables innovative delivery systems like dissolving microneedles for transdermal co-administration with aspirin and atorvastatin . In contrast, ramipril and fosinopril are less commonly used in combination devices due to stability challenges .

Biologische Aktivität

Lisinopril dihydrate is a widely used medication classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily prescribed for managing hypertension, heart failure, and post-myocardial infarction recovery. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

This compound functions by inhibiting the ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

- Vasodilation : Reduced levels of angiotensin II result in the relaxation of blood vessels, lowering blood pressure.

- Aldosterone Suppression : Decreased angiotensin II also reduces aldosterone secretion, promoting sodium and water excretion while retaining potassium.

- Increased Renin Activity : The inhibition of negative feedback on renin release enhances serum renin levels, contributing to its antihypertensive effects .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Vasodilation | Decreases blood pressure through blood vessel relaxation. |

| Aldosterone Suppression | Reduces sodium retention and promotes potassium retention. |

| Renin Activity Increase | Enhances serum renin levels, aiding in antihypertensive action. |

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Absorption : Bioavailability ranges from 10% to 30%, unaffected by food intake.

- Distribution : It does not bind significantly to plasma proteins and has a poor distribution in patients with heart failure.

- Metabolism : Unlike other ACE inhibitors, lisinopril is not metabolized by the liver; it is excreted unchanged in urine.

- Half-life : The drug has a long half-life, allowing for once-daily dosing .

Case Study 1: Severe Hyponatremia

A 66-year-old male patient experienced severe hyponatremia linked to lisinopril use. Upon discontinuation and implementation of fluid restrictions, sodium levels normalized over a week. This case highlights the potential for lisinopril to induce electrolyte imbalances, necessitating careful monitoring .

Case Study 2: Acute Necrotizing Pancreatitis

A 63-year-old man developed acute necrotizing pancreatitis after eight months of lisinopril therapy. Despite ruling out other causes, the condition deteriorated rapidly, leading to multiorgan failure. This case underscores the importance of recognizing rare but severe adverse effects associated with lisinopril .

Stability and Degradation Studies

Research has demonstrated that this compound is susceptible to degradation under various conditions:

- Sunlight Exposure : Approximately 10% degradation was noted after six months of exposure.

- UV Light Stability : The compound showed reduced stability under UV light compared to sunlight.

- Thermal Stability : Increased temperatures accelerated degradation rates .

Table 2: Stability Data Under Different Conditions

| Condition | Degradation Rate (%) | Observations |

|---|---|---|

| Sunlight Exposure | ~10% after 6 months | Significant degradation noted over time. |

| UV Light Exposure | Higher than sunlight | Less stable; requires protective measures. |

| Elevated Temperature | Increased degradation | Stability decreases with rising temperatures. |

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying lisinopril dihydrate in pharmaceutical formulations?

Methodological Answer:

- Reverse-phase HPLC (RP-HPLC) with a C18 column (250 × 4.6 mm, 5 µm) and UV detection at 210 nm is widely used. The method shows linearity (r² = 0.9994) in the 10–50 µg/mL range, with LOD and LOQ of 0.61 µg/mL and 1.87 µg/mL, respectively. System suitability parameters include resolution >2.0 and tailing factor <1.5 .

- Fourth-derivative spectroscopy enables simultaneous quantification with amlodipine using zero-crossing points (e.g., 207 nm for lisinopril, 254 nm for amlodipine). This method offers recovery rates of 95–102% and molar absorptivity up to 20,795 L/mol·cm .

- Direct potentiometric titration with nonlinear regression analysis provides rapid quantification in quality control, validated per ICH guidelines .

Q. How does pH influence the thermal stability of this compound in aqueous solutions?

Methodological Answer: Stability studies at pH 2–12 and 70°C show that degradation accelerates at higher pH. For example, reaction rates (K) increase from 0.00011 min⁻¹ at pH 2 to 0.0076 min⁻¹ at pH 12. Buffered solutions should be prepared at pH ≤6 to minimize hydrolysis during formulation .

Q. What pharmacopeial methods are used for assay validation of this compound in tablets?

Methodological Answer: The USP-NF protocol involves sonicating tablets in buffer/methanol solutions (0.4 mg/mL lisinopril), followed by mechanical shaking and dilution. Stability is monitored under accelerated conditions (40°C, 75% RH) for 3 months, with HPLC confirming no significant degradation .

Advanced Research Questions

Q. How do pharmaceutical excipients affect the photothermal degradation kinetics of this compound?

Methodological Answer: Excipient compatibility studies under UV/sunlight/thermal stress (70°C) reveal:

- Stabilizers : Talcum, dibasic calcium phosphate, and magnesium stearate reduce reaction rates (e.g., K = 0.00007 min⁻¹ with talcum vs. 0.0015 min⁻¹ without excipients under UV) .

- Destabilizers : Vicel and maize starch increase degradation rates due to hygroscopicity or catalytic interactions. Experimental designs should include excipient screening using Arrhenius plots to predict shelf-life .

Q. What methodologies resolve contradictions in polymorph stability data between anhydrous and dihydrate forms?

Methodological Answer:

- Single-crystal X-ray diffraction confirms the dihydrate’s double zwitterionic structure (space group P21), explaining its lower intrinsic dissolution rate compared to anhydrous forms.

- Thermogravimetric analysis (TGA) distinguishes dehydration steps: dihydrate loses ~8% weight at 100°C (water loss), followed by stability until melting at 178°C .

- Variable-temperature PXRD monitors phase transitions during recrystallization from solvents like ethanol/water mixtures .

Q. How can environmental risk assessments (ERA) for this compound be conducted using regulatory guidelines?

Methodological Answer:

- PEC/PNEC ratio is calculated using patient consumption data (IMS Health) and toxicity thresholds (e.g., Daphnia magna EC₅₀ = 1.2 mg/L). A PEC/PNEC ratio of 2.2 × 10⁻³ confirms negligible environmental risk .

- Biodegradability testing via OECD 303A simulates wastewater treatment, showing 85% removal efficiency, with residual drug quantified via LC-MS/MS .

Q. What experimental designs optimize osmotic tablet formulations of this compound for controlled release?

Methodological Answer:

- Design of Experiments (DoE) using sodium chloride (osmogen) and microcrystalline cellulose (MCC) identifies optimal ratios (15 mg NaCl + 150 mg MCC) for zero-order release kinetics.

- Accelerated stability testing at 40°C/75% RH over 3 months confirms formulation integrity, with FTIR confirming no drug-excipient interactions .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting stability outcomes for this compound under UV light?

Resolution Strategy:

- Excipient interference : Vicel increases UV degradation (K = 0.0051 min⁻¹), while talcum suppresses it (K = 0.0003 min⁻¹). Studies must specify excipient composition .

- Sample state : Solid-state dihydrate is UV-stable, while solutions degrade faster due to hydroxyl radical formation. Experimental protocols should differentiate between solid/liquid matrices .

Q. How to reconcile discrepancies in polymorph dissolution rates across literature?

Resolution Strategy:

- Dissolution media : Anhydrous forms dissolve faster in acidic buffers (pH 1.2) but precipitate in intestinal pH (6.8). Studies should standardize media (e.g., USP Apparatus II, 50 rpm) .

- Hydration kinetics : Dihydrate converts to amorphous forms under humidity >75%, altering dissolution profiles. Controlled humidity chambers (e.g., 40% RH) are critical for reproducibility .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83915-83-7 (Parent) | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040537 | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

97 mg/mL | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

76547-98-3, 77726-95-5, 83915-83-7 | |

| Record name | Lisinopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisinopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.